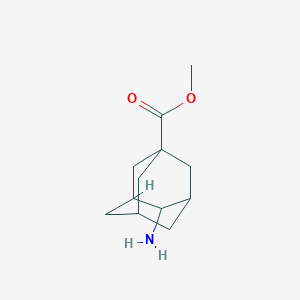

Methyl 4-aminoadamantane-1-carboxylate

Übersicht

Beschreibung

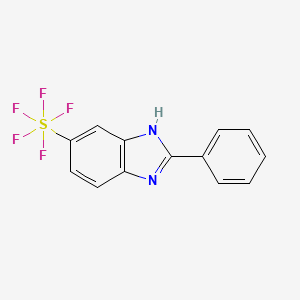

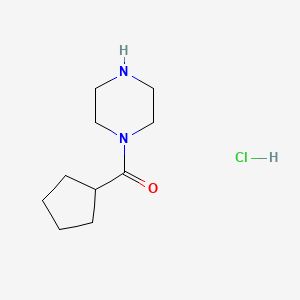

“Methyl 4-aminoadamantane-1-carboxylate” is a chemical compound with the molecular formula C12H19NO2. It is also known as memantine, which is a low-affinity noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. The compound is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of “Methyl 4-aminoadamantane-1-carboxylate” is characterized by a molecular weight of 209.28 g/mol . The compound does not have a linear structure formula . More specific details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis

“Methyl 4-aminoadamantane-1-carboxylate” is characterized by a molecular weight of 209.28 g/mol . The compound is very slightly soluble (0.86 g/L) at 25 ºC . It has a density of 1.166±0.06 g/cm3 at 20 ºC 760 Torr . The compound does not have a boiling point .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 4-aminoadamantane-1-carboxylate: plays a significant role in medicinal chemistry due to its adamantane structure, which is known for its bioactive properties. This compound can be used as a precursor for synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its unique cage-like structure allows it to cross the blood-brain barrier, making it valuable for designing drugs aimed at treating central nervous system ailments .

Catalyst Development

In the field of catalyst development, Methyl 4-aminoadamantane-1-carboxylate serves as a scaffold for creating novel catalysts. The stability and rigidity of the adamantane core provide an excellent platform for developing catalysts that can facilitate a wide range of chemical reactions, including those that are challenging to catalyze under normal conditions .

Nanomaterials

The application of Methyl 4-aminoadamantane-1-carboxylate extends to the development of nanomaterials. Its robust structure is ideal for constructing nanoscale materials that can be used in various high-tech applications, from electronics to drug delivery systems. Researchers are exploring its use in creating nanodiamonds and diamondoids, which have potential uses in quantum computing and other advanced technologies .

Drug Delivery Systems

Adamantane derivatives, including Methyl 4-aminoadamantane-1-carboxylate , are being investigated for their potential in drug delivery systems. Their ability to enhance the solubility and stability of drugs makes them suitable candidates for designing more efficient drug delivery mechanisms, such as liposomes and dendrimers, which can target specific cells or tissues .

Surface Recognition

The compound’s unique structure also has implications in surface recognition studies. It can be used to modify surfaces at the molecular level, allowing for the creation of highly specific sensors and diagnostic tools. This application is particularly relevant in the development of biosensors that can detect minute quantities of biological markers .

Polymerization Reactions

Methyl 4-aminoadamantane-1-carboxylate: is a valuable monomer for polymerization reactions. Its incorporation into polymers can lead to materials with enhanced thermal stability and unique mechanical properties. These polymers have potential applications in high-performance materials that require resistance to extreme temperatures and pressures .

Safety and Hazards

“Methyl 4-aminoadamantane-1-carboxylate” is classified as a warning signal word . The compound has hazard statements H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . The compound does not have a UN number . It is recommended to handle the compound under an inert gas and protect it from moisture .

Eigenschaften

IUPAC Name |

methyl 4-aminoadamantane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-10H,2-6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBLQWDWMIYKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)C(C(C3)C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid](/img/structure/B1456815.png)

![5-Thiazolecarboxamide, 2-[(1R)-1-aminoethyl]-N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1456817.png)

![{2-[(3,4-Dimethoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1456818.png)

![Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine](/img/structure/B1456829.png)

![4-Bromo-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1456833.png)

![tert-Butyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate](/img/structure/B1456837.png)